molecular formula C19H22N6O2 B14342352 1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 98213-03-7

1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea

Cat. No.: B14342352
CAS No.: 98213-03-7
M. Wt: 366.4 g/mol
InChI Key: QKOYRHNKLYEIAU-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple aziridine rings, which are three-membered nitrogen-containing heterocycles, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves the reaction of aziridine derivatives with appropriate phenyl and urea compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the aziridine rings and the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine rings, leading to different structural modifications.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine N-oxides, while reduction can produce open-chain amines.

Scientific Research Applications

1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with molecular targets through its aziridine rings. These rings can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[Aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine:

    2-Aziridin-1-yl-(1,4)naphthoquinone: A compound with a similar aziridine structure, used in different chemical and biological studies.

Uniqueness

1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its multiple aziridine rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

98213-03-7

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-(aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C19H22N6O2/c26-18(22-24-9-10-24)20-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)21-19(27)23-25-11-12-25/h1-8H,9-13H2,(H2,20,22,26)(H2,21,23,27)

InChI Key

QKOYRHNKLYEIAU-UHFFFAOYSA-N

Canonical SMILES

C1CN1NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NN4CC4

Origin of Product

United States

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